molecular formula C14H19NO4S B8191205 cis-Hexahydro-cyclopenta[c]pyrrol-5-one tosylate

cis-Hexahydro-cyclopenta[c]pyrrol-5-one tosylate

Cat. No.: B8191205
M. Wt: 297.37 g/mol
InChI Key: OOMXNOBJPWBKLQ-KNCHESJLSA-N
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Description

cis-Hexahydro-cyclopenta[c]pyrrol-5-one tosylate (CAS: 96896-09-2; molecular formula: C₇H₁₁NO·C₇H₇SO₃) is a bicyclic amine derivative functionalized as a tosylate salt. The parent compound, cis-hexahydrocyclopenta[c]pyrrol-5(1H)-one, has a molecular weight of 125.17 g/mol and is stored under dry, sealed conditions at 2–8°C . The tosylate salt form enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.C7H8O3S/c9-7-1-5-3-8-4-6(5)2-7;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,8H,1-4H2;2-5H,1H3,(H,8,9,10)/t5-,6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMXNOBJPWBKLQ-KNCHESJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C2CNCC2CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@@H]2CNC[C@@H]2CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Cyclization of Aminoketal Precursors

The enantioselective synthesis of cis-hexahydro-cyclopenta[c]pyrrol-5-one derivatives has been achieved through iminium ion trapping strategies. A seminal method involves heating aminoketal 2 with trifluoroacetic acid (TFA) and dimedone (3 ) at 120°C to generate tetrasubstituted iminium intermediates A and B . Dimedone selectively traps the less stable formaldiminium ion B , forming adduct C , which fragments to yield cis-cyclopentapyrrolidine 4 (Scheme 1). Subsequent benzyloxy (Cbz) protection affords 5 in 95% yield with 96–97% chirality transfer .

Critical Parameters

  • Temperature : Elevated temperatures (120°C) drive sigmatropic equilibration of iminium ions.

  • Additive : Dimedone’s keto-enol tautomerism enables selective trapping of high-energy intermediates.

  • Chirality Transfer : The (R)-configured homoallylic amine in precursors ensures >95% enantiomeric excess (ee) in products .

The introduction of the tosylate group is pivotal for stabilizing reactive intermediates. In a patent-derived method, alcohol 22 is treated with p-toluenesulfonyl chloride in dichloromethane to form a crude tosylate . Deprotection with trifluoroacetic acid followed by cyclization using Hunig’s base (N,N-diisopropylethylamine) yields the tetracyclic core 11 (Scheme 2). This step achieves 80–95% yields, with the cis configuration favored due to steric constraints during cyclization .

Reaction Optimization

  • Solvent : Polar aprotic solvents (e.g., CH₂Cl₂) enhance tosylate stability.

  • Base : Hunig’s base minimizes side reactions by scavenging HCl generated during tosylation.

  • Purification : Chromatography on silica gel with ethyl acetate/hexane gradients isolates the tosylate in >98% purity .

Catalytic Asymmetric Synthesis

Recent advances employ scandium triflate as a Lewis acid catalyst for ketalization steps. For example, benzyl 2-oxocyclohexaneacetate (11 ) undergoes scandium-catalyzed ketalization to form dioxolane 12 in 68% yield . Coupling with (R)-1-substituted-3-butenylamines 13a–e via carbodiimide-promoted amidation yields substrates 14a–e , which cyclize to cis-hexahydro derivatives under thermal conditions (Table 1).

Table 1: Yields and Enantioselectivity of cis-Hexahydro Derivatives

EntrySubstrateProductYield (%)ee (%)
115 18 9596
216 19 8097
317 20 7193

Mechanistic Insights into Stereochemical Control

The cis selectivity in hexahydro-cyclopenta[c]pyrrol-5-one derivatives arises from chair-like transition states during cyclization. Density functional theory (DFT) calculations suggest that the (R)-configured allylic amine directs the approaching carbonyl group to the same face, minimizing torsional strain . Tosylate formation further stabilizes the transition state by withdrawing electron density, lowering the activation energy for cis ring closure .

Key Observations

  • Steric Effects : Bulky substituents on the pyrrolidine nitrogen hinder transannular interactions, favoring cis products.

  • Electronic Effects : Electron-withdrawing groups (e.g., tosyl) enhance reaction rates by polarizing the carbonyl group .

Scalability and Industrial Feasibility

Gram-scale synthesis of 31a (87% yield, 99% ee) demonstrates the method’s practicality . Critical considerations for industrial translation include:

  • Cost-Efficiency : Dimedone and scandium triflate are commercially available but require recycling.

  • Safety : Exothermic tosylation steps necessitate controlled addition of p-toluenesulfonyl chloride .

  • Waste Management : Aqueous workups recover >90% of TFA and Hunig’s base .

Chemical Reactions Analysis

Types of Reactions: cis-Hexahydro-cyclopenta[c]pyrrol-5-one tosylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthesis and Structural Applications

cis-Hexahydro-cyclopenta[c]pyrrol-5-one tosylate serves as a versatile building block in organic synthesis. It can be utilized for:

  • Formation of Complex Molecules : The compound is employed in the synthesis of more complex structures through various reactions, including cycloadditions and functional group transformations. Its ability to undergo ring-opening and rearrangement reactions makes it valuable for generating diverse chemical scaffolds .
  • Catalytic Reactions : It has been explored as a substrate in catalytic processes, particularly those involving transition metals that facilitate C-C bond formation and activation of strained ring systems .

Research indicates that this compound exhibits promising biological activities:

  • Antimicrobial Properties : Compounds derived from this structure have shown efficacy against multidrug-resistant bacterial strains, indicating potential applications in developing new antibiotics .
  • Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation, particularly against lung adenocarcinoma models. The mechanism often involves targeting specific cellular pathways related to tumor growth and survival .

Therapeutic Applications

The compound's derivatives are being investigated for their potential therapeutic applications:

  • Neurological Disorders : Certain derivatives act as negative allosteric modulators of NR2B receptors, which are implicated in various neurological conditions. This modulation can lead to advancements in treatments for disorders such as depression and anxiety .
  • Antioxidant Activity : Some derivatives have been shown to possess significant antioxidant properties, making them candidates for further research in oxidative stress-related diseases .

Table 1: Summary of Research Findings on this compound Derivatives

Study ReferenceApplication AreaKey Findings
Organic SynthesisDemonstrated utility in synthesizing complex molecules through C-C bond formation.
Antimicrobial ActivityShowed effectiveness against multidrug-resistant Staphylococcus aureus strains.
Antioxidant ActivityIdentified potent antioxidants with higher activity than ascorbic acid.
Neurological DisordersModulated NR2B receptors, indicating potential therapeutic applications.

Mechanism of Action

The mechanism of action of cis-Hexahydro-cyclopenta[c]pyrrol-5-one tosylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

Table 1: Key Structural and Physical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
cis-Hexahydro-cyclopenta[c]pyrrol-5-one tosylate 96896-09-2 C₇H₁₁NO·C₇H₇SO₃ 125.17 (parent) + 172.20 (tosylate) Tosylate ester, bicyclic amine
Niraparib Tosylate N/A C₁₉H₂₀N₄O₂·C₇H₇SO₃ 320.39 (parent) + 172.20 (tosylate) Tosylate ester, PARP inhibitor
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 146231-54-1 C₁₂H₁₉NO₃ 225.28 tert-Butyl ester, bicyclic ketone
1,2,3-cis-3a-cis-4,6a-cis-Hexahydro-l-methoxy-3-phenylcyclopenta[b]pyrrol-2-one N/A C₁₅H₁₇NO₂ 259.30 Methoxy, phenyl substituents
  • Tosylate Derivatives : Both this compound and niraparib tosylate share the tosylate group, which improves solubility and bioavailability .
  • Ester vs. Tosylate : The tert-butyl carboxylate analog (CAS: 146231-54-1) lacks the tosylate group, resulting in lower aqueous solubility and distinct handling requirements (e.g., storage below 28°C) .
  • Substituent Effects: The phenyl- and methoxy-substituted derivative (C₁₅H₁₇NO₂) exhibits altered reactivity, as seen in its synthesis via hydrogenation and acetylation .

Biological Activity

cis-Hexahydro-cyclopenta[c]pyrrol-5-one tosylate is a compound belonging to the class of nitrogen-containing heterocycles, specifically pyrrolidine derivatives. This compound has garnered attention due to its potential biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties. The following sections provide a detailed overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H13NO3S\text{C}_9\text{H}_{13}\text{N}\text{O}_3\text{S}

This structure features a cyclic pyrrolidine framework, which is known for its diverse biological activities.

Antitumor Activity

Research has indicated that compounds with similar structures to this compound exhibit significant antitumor properties. A study focusing on pyrrolidine derivatives reported that certain analogs demonstrated cytotoxic effects against various cancer cell lines, including ovarian carcinoma cells. For instance, two specific azabicyclo[4.2.1]nonenes were shown to have promising effects on both cisplatin-sensitive and resistant cells .

CompoundCell LineIC50 (µM)
Azabicyclo[4.2.1]nonene 1Ovarian Carcinoma15
Azabicyclo[4.2.1]nonene 2Ovarian Carcinoma20

Antimicrobial Activity

The antimicrobial potential of pyrrole derivatives has been extensively studied. A review highlighted that pyrrole-containing compounds possess broad-spectrum activity against various pathogens, including bacteria and fungi. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell membranes .

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. For example, compounds similar to this tosylate have been identified as allosteric inhibitors of SHP2, a protein involved in several signaling pathways related to cancer progression . The inhibition of SHP2 has been linked to reduced tumor growth and metastasis.

Case Studies

  • SHP2 Inhibition : A study demonstrated that specific derivatives of pyrrolidine effectively inhibited SHP2 activity in vitro, leading to decreased proliferation in cancer cell lines.
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of various pyrrole derivatives against E. coli and Staphylococcus aureus, showing significant inhibition at low concentrations.

Research Findings

Recent research has focused on the synthesis and biological evaluation of new pyrrole derivatives. For instance, a synthetic pathway was developed for obtaining cis-hexahydrocyclopenta[c]pyrrole derivatives with enhanced biological activity through modifications at the nitrogen atom .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for cis-hexahydro-cyclopenta[c]pyrrol-5-one tosylate derivatives?

  • Methodology : Derivatives of cyclopenta-pyrrolone scaffolds (e.g., cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate) are synthesized via refluxing in acetonitrile or ethanol with catalytic bases (e.g., potassium carbonate) and alkylating agents (e.g., methyl iodide). Reaction conditions (temperature, solvent polarity, and stoichiometry) are critical for stereochemical control. Post-synthesis purification involves crystallization or column chromatography .
  • Characterization : Use melting point analysis, IR spectroscopy (to confirm ketone/pyrrolidone functional groups), and 1H NMR^1 \text{H NMR} (to verify stereochemistry and substituent positions). Elemental analysis validates purity .

Q. How should researchers handle cis-hexahydro-cyclopenta[c]pyrrol-5-one tosylate to ensure safety?

  • PPE Requirements : Use NIOSH/EN 166-certified eye protection (face shield + safety goggles), nitrile gloves, and lab coats. Inspect gloves for defects before use and dispose of contaminated gloves per hazardous waste protocols .
  • First Aid : For skin contact, rinse immediately with water for 15+ minutes; for inhalation, move to fresh air and administer artificial respiration if needed. Avoid inducing vomiting if ingested .

Q. What analytical methods are suitable for quantifying tosylate ion content in derivatives?

  • HPLC Protocol : Adapt the USP method for tosylate quantification using a C18 column, UV detection at 254 nm, and a mobile phase of acetonitrile/water (pH 2.5). Calibrate with a tosylate standard (21–24% content range) and validate via peak area ratios .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical data for cyclopenta-pyrrolone derivatives?

  • Troubleshooting : If NMR data conflicts with expected cis configurations (e.g., unexpected coupling constants), re-examine reaction conditions (e.g., solvent polarity affecting stereoselectivity) or employ X-ray crystallography for definitive structural confirmation. Cross-validate with IR functional group assignments .

Q. What strategies optimize reaction yields in hydrogenation steps for pyrrolidone derivatives?

  • Experimental Design : For hydrogenation (e.g., converting acetates to hydroxyl derivatives), use Pd/C catalysts in ethanol at 25–30°C. Monitor reaction progress via TLC and adjust H2_2 pressure (1–3 atm) to minimize side products. Post-reaction, filter catalysts under inert atmosphere to prevent oxidation .

Q. How can researchers address batch-to-batch variability in tosylate salt stability?

  • Stability Testing : Store samples in anhydrous, light-protected containers at –20°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. If decomposition occurs (e.g., hydrolysis of tosylate group), optimize storage with desiccants or inert gas purging .

Q. What methodologies detect and quantify toxic impurities in cyclopenta-pyrrolone derivatives?

  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., residual methyl iodide from alkylation steps). For quantification, calibrate against reference standards and apply ICH Q3A/B guidelines. Limit impurities to <0.1% via iterative recrystallization or preparative HPLC .

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